Product packaging for 3-Methylquinoline-6-carboxylic acid(Cat. No.:)

3-Methylquinoline-6-carboxylic acid

Cat. No.: B11909107
M. Wt: 187.19 g/mol
InChI Key: ZYYUYXNNFUIYPW-UHFFFAOYSA-N
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Description

Global Context of Quinoline (B57606) Heterocycles in Chemical Research

Quinoline, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. nih.govnih.gov First isolated from coal tar in 1834, the quinoline scaffold is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets, leading to a wide spectrum of pharmacological activities. nih.govchemicalbook.com This has made quinoline and its derivatives a subject of intense global research.

The significance of the quinoline nucleus is underscored by its presence in numerous natural products, most famously the antimalarial alkaloid quinine. nih.govwikipedia.org This discovery paved the way for the development of a multitude of synthetic quinoline-based drugs with diverse therapeutic applications, including:

Antimalarial agents: Chloroquine and primaquine (B1584692) are classic examples. nih.gov

Antibacterial drugs: The fluoroquinolone class, such as ciprofloxacin, is a major group of antibiotics. nih.gov

Anticancer therapeutics: Compounds like topotecan (B1662842) and camptothecin (B557342) are used in cancer chemotherapy. nih.gov

Other applications: Quinoline derivatives have also been investigated for anti-inflammatory, antiviral, antifungal, and anticonvulsant properties. chemicalbook.comnih.gov

Beyond medicine, quinoline motifs are used in the synthesis of dyes, as solvents, and as ligands in coordination chemistry. wikipedia.orgsigmaaldrich.com The ongoing exploration of quinoline chemistry aims to uncover novel derivatives with improved efficacy and new applications, driven by innovative synthetic methodologies. sigmaaldrich.comnih.gov

Positional Isomerism and the Significance of the 3-Methyl-6-Carboxylic Acid Substitution Pattern

Positional isomerism—the variation in the location of substituent groups on the core quinoline structure—plays a critical role in determining the physicochemical properties and biological activity of a molecule. The specific arrangement of a methyl group at the 3-position and a carboxylic acid group at the 6-position in 3-Methylquinoline-6-carboxylic acid is a unique pattern for which dedicated research is not extensively documented, unlike its more studied isomers. However, the potential significance of this substitution pattern can be inferred by examining the influence of each substituent in related compounds.

The carboxylic acid group is a key functional group in many biologically active quinolines. For instance, in the quinolone antibiotics, the carboxylic acid at the 4-position is essential for their antibacterial activity, often by participating in the binding to the DNA gyrase enzyme complex. nih.gov The presence of a carboxyl group can influence a molecule's solubility, acidity, and ability to act as a hydrogen bond donor or acceptor, all of which are critical for drug-receptor interactions. Its position on the benzo- part of the ring system, as in the 6-position, can modulate these properties and interactions with biological targets. nih.govresearchgate.net

The methyl group at the 3-position can also significantly impact molecular properties. A study on the anticancer drug candidate brequinar (B1684385) sodium (a 3-methyl-4-quinolinecarboxylic acid derivative) and its analogs highlighted the importance of substituents on the quinoline core for its inhibitory activity against dihydroorotate (B8406146) dehydrogenase. nih.govaminer.cn The introduction of a methyl group can affect the molecule's lipophilicity, steric profile, and metabolic stability. In some contexts, a methyl group can enhance binding to a target protein through hydrophobic interactions or by positioning other functional groups optimally. researchgate.netnih.gov

The combination of these two groups in the 3-methyl-6-carboxylic acid arrangement presents a unique electronic and steric profile that warrants further investigation. The interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group across the bicyclic system could lead to novel biological activities or material properties, representing an underexplored area in quinoline chemistry.

Historical and Contemporary Trajectories in Quinoline Carboxylic Acid Investigations

The investigation of quinoline carboxylic acids is rooted in the classical synthetic methods of organic chemistry developed in the late 19th and early 20th centuries. Several named reactions form the historical foundation for accessing the quinoline core, which can then be functionalized to produce carboxylic acids:

Skraup Synthesis (1880): Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form quinoline. pharmaguideline.com

Doebner-von Miller Reaction (1881): A reaction of anilines with α,β-unsaturated carbonyl compounds, which can be adapted to produce quinoline derivatives.

Pfitzinger Reaction (1886): A key method for directly synthesizing substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound. pharmaguideline.com

Combes Quinoline Synthesis (1888): Uses the reaction of anilines with β-diketones under acidic conditions. pharmaguideline.com

These foundational methods enabled early explorations into the properties of various quinoline carboxylic acids. Contemporary research has built upon this legacy, focusing on developing more efficient, selective, and environmentally benign synthetic routes. Modern investigations often employ metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent strategies to rapidly generate libraries of diverse quinoline derivatives for screening. nih.govgoogle.com

Recent research continues to highlight the therapeutic potential of this class. For example, a 2016 study described the design and synthesis of forty-three derivatives of 3-quinoline carboxylic acid as potential inhibitors of protein kinase CK2, a target implicated in cancer. nih.gov Furthermore, a recent patent outlines a novel method for synthesizing substituted 3-quinoline carboxylic acids from functionalized quinolines through processes of carbonylation and selective decarboxylation, demonstrating the ongoing innovation in the chemical synthesis of these molecules. google.com These trajectories show a clear and sustained interest in quinoline carboxylic acids, progressing from fundamental synthesis to targeted drug design and process optimization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B11909107 3-Methylquinoline-6-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-4-9-5-8(11(13)14)2-3-10(9)12-6-7/h2-6H,1H3,(H,13,14)

InChI Key

ZYYUYXNNFUIYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)O)N=C1

Origin of Product

United States

Methodological Advances in the Synthesis of 3 Methylquinoline 6 Carboxylic Acid and Analogs

Foundational Reaction Strategies for Quinoline (B57606) Core Construction

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions serving as the foundation for creating this heterocyclic structure. For the synthesis of substituted quinolines like 3-methylquinoline-6-carboxylic acid, classical methods such as the Pfitzinger and Doebner reactions have been adapted, while modern multicomponent reactions offer streamlined and efficient alternatives. nih.gov

Adaptations of the Pfitzinger Reaction for Substituted Quinolines

The Pfitzinger reaction, a robust method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism initiates with the hydrolysis of the amide bond in isatin under basic conditions to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

The versatility of the Pfitzinger reaction allows for the synthesis of a variety of substituted quinolines by employing appropriately substituted isatins and carbonyl compounds. researchgate.net For instance, the use of alkoxyketones has been explored to produce Py-substituted cinchoninic acids. utexas.edu The reaction of isatin with acyclic and cyclic ketones has been shown to yield quinoline-4-carboxylic acids. researchgate.net Furthermore, the Pfitzinger reaction has been successfully conducted in water, offering a greener synthetic route. ui.ac.id

ReactantsProductConditionsReference
Isatin, KetoneQuinoline-4-carboxylic acid derivativeBase ijsr.net
Isatin, Acyclic/Cyclic KetonesQuinoline-4-carboxylic acidsBase researchgate.net
Isatin, KetonesQuinoline-4-carboxylic acid derivativesWater ui.ac.id
N-acyl isatins2-hydroxy-quinoline-4-carboxylic acidsBase wikipedia.org

Doebner Reaction Pathways and Electron-Deficient Systems

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction serves as a valuable alternative to the Pfitzinger synthesis. wikipedia.org A variation of this method, the Doebner-Miller reaction, utilizes α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions, to form quinolines. wikipedia.orgslideshare.netsynarchive.com This approach is a modification of the original Skraup synthesis. slideshare.net

A significant challenge in traditional Doebner reactions is the often low yield obtained when using electron-deficient anilines. nih.govacs.org To address this, a Doebner hydrogen-transfer reaction has been developed. This modified approach has proven effective for the synthesis of substituted quinolines from anilines bearing electron-withdrawing groups, and it is also applicable to anilines with electron-donating groups. nih.govacs.org The reaction is thought to proceed through the formation of an imine intermediate, which then reacts with pyruvic acid, followed by dehydration and spontaneous oxidation to furnish the quinoline-4-carboxylic acid derivative. thieme-connect.com Lewis acids such as tin tetrachloride and various Brønsted acids can catalyze the Doebner-Miller reaction. wikipedia.org

Reaction NameReactantsKey FeaturesCatalysts/ConditionsReference
Doebner ReactionAniline, Aldehyde, Pyruvic acidForms quinoline-4-carboxylic acids. wikipedia.org
Doebner-Miller ReactionAniline, α,β-unsaturated carbonyl compoundModification of Skraup synthesis.Acidic conditions, Lewis acids (e.g., SnCl₄), Brønsted acids. wikipedia.orgslideshare.netsynarchive.com
Doebner Hydrogen-Transfer ReactionElectron-deficient/donating anilines, Aldehyde, Pyruvic acidOvercomes low yields with electron-deficient anilines.BF₃·THF nih.govthieme-connect.com

Multicomponent Synthesis Innovations for Quinoline Scaffolds

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single, atom-economical step. researchgate.netrsc.orgresearchgate.net This approach is particularly valuable for creating diverse libraries of quinoline derivatives. researchgate.net Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed to construct a wide range of quinoline scaffolds. researchgate.net

These innovative strategies offer significant advantages, including operational simplicity, high atom economy, and the generation of minimal by-products. researchgate.net For instance, a molecular iodine-catalyzed Povarov reaction allows for the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com Another notable example involves an iron(III)/TBHP-mediated radical activation of methanol (B129727) to generate a C1 synthon, which then couples with arylamines and undergoes C-H annulation with alkynes to produce substituted quinolines in excellent yields. researchgate.net The versatility of MCRs facilitates the introduction of various functional groups and substitution patterns, making them a powerful tool for modern organic synthesis. researchgate.netrsc.org

Selective Functionalization for the 3-Methyl and 6-Carboxylic Acid Moieties

Beyond the construction of the quinoline core, the precise installation of the methyl group at the C3 position and the carboxylic acid group at the C6 position is critical for the synthesis of this compound. This requires regioselective functionalization techniques that can target these specific positions on the quinoline ring.

Regioselective Introduction of the Methyl Group at C3

Achieving regioselective C-H functionalization of quinolines is a significant area of research, with transition metal catalysis playing a key role. nih.gov While direct C3-methylation of a pre-formed quinoline ring can be challenging, several strategies have been developed.

One approach involves the use of directing groups to guide the functionalization to the desired position. Another strategy is to leverage the inherent reactivity of the quinoline ring. For instance, a novel and convenient method for the regioselective iodination of quinolines at the C3 position has been developed using molecular iodine under metal-free conditions. acs.orgnih.gov This C3-iodinated quinoline can then serve as a versatile building block for further derivatization, including the introduction of a methyl group through cross-coupling reactions. Mechanistic studies suggest that this iodination reaction likely proceeds through a radical intermediate. acs.org

Biocatalysis also offers a promising avenue for selective methylation. S-adenosyl methionine (SAM)-dependent methyltransferases have been shown to perform stereo- and regioselective methylation at the C3 position of various indoles, which are structurally related to quinolines. nih.gov This enzymatic approach provides a mild and highly selective method for introducing the methyl group. nih.gov

Directed Carboxylation and Esterification at the Quinoline-6-Position

The introduction of a carboxylic acid or ester group at the C6 position of the quinoline ring can be achieved through various methods. One common strategy involves the use of a pre-functionalized starting material, such as an aminobenzoic acid derivative, in a quinoline-forming reaction like the Gould-Jacobs reaction.

Alternatively, direct C-H functionalization of the quinoline ring at the C6 position is an attractive but challenging approach due to the electronic properties of this position. researchgate.net However, recent advances have demonstrated the feasibility of such transformations. For example, rhodium(III)-catalyzed C-H annulation has been used to synthesize C6-substituted isoquinolino[1,2-b]quinazolines, showcasing the potential for regioselective functionalization at the C6 position. doi.org Similarly, a rhodium(I)-catalyzed C6-selective decarbonylative C-H alkenylation of 2-pyridones has been developed, further highlighting the progress in targeting this specific position. researchgate.net

Once a suitable handle is installed at the C6 position, such as a halogen or an amino group, it can be converted to a carboxylic acid. For instance, a quinoline-6-carbonyl chloride can be generated by treating quinoline-6-carboxylic acid with thionyl chloride. nih.gov This reactive intermediate can then undergo various nucleophilic substitution reactions. nih.gov Furthermore, a method for synthesizing substituted 3-quinoline carboxylic acids from functionalized quinolines through carbonylation and selective decarboxylation has been reported. google.com

FunctionalizationMethodKey FeaturesReference
C3-Methylation C3-Iodination followed by cross-couplingMetal-free regioselective iodination at C3. acs.orgnih.gov
BiocatalysisEnantioselective dearomative C3-methylation. nih.gov
C6-Carboxylation/Esterification Synthesis from pre-functionalized precursorsUtilizes starting materials already containing the carboxyl group.
Rhodium-catalyzed C-H activationDirect functionalization at the C6 position. doi.orgresearchgate.net
Carbonylation of functionalized quinolinesIntroduction of a carboxyl group via carbon monoxide. google.com
From quinoline-6-carboxylic acidFormation of acid chloride for further reactions. nih.gov

Oxidative Transformations of Benzylic Precursors to Carboxylic Acids

A crucial method for the synthesis of quinoline carboxylic acids involves the direct oxidation of a benzylic precursor, such as a methyl group, attached to the quinoline core. This transformation provides a direct route to the carboxylic acid functionality from readily available methylquinoline precursors.

One established protocol for this conversion is the direct oxidation of an 8-methylquinoline (B175542) compound in the presence of sulfuric acid. google.com Research has demonstrated that the oxidation of 7-chloro-3,8-dimethylquinoline (B3058645) can be effectively achieved using nitric acid or nitrogen dioxide, catalyzed by a vanadium compound (e.g., vanadium(V) oxide) that is soluble in the sulfuric acid medium. google.com In a typical procedure, the methylquinoline is dissolved in 70% sulfuric acid, heated, and treated with the catalyst. Subsequently, 65% nitric acid is added over an extended period (13 to 15 hours) to complete the oxidation of the 8-methyl group to a carboxylic acid. google.com This method highlights a direct pathway to the acid without the need for intermediate steps like bromination, offering a more streamlined synthesis. google.com Generally, the oxidation of benzylic positions can be accomplished with various reagents, including potassium permanganate, chromic acid, or through catalytic systems using molecular oxygen, providing a range of options for chemists depending on substrate compatibility and desired reaction conditions. mdpi.comorganic-chemistry.org

Table 1: Examples of Benzylic Oxidation Conditions

Precursor Oxidizing Agent Catalyst Solvent Product Ref
7-Chloro-3,8-dimethylquinoline Nitric Acid Vanadium(V) oxide Sulfuric Acid 7-Chloro-3-methylquinoline-8-carboxylic acid google.com
Toluene Derivatives Molecular Oxygen Co(OAc)₂/NaBr Acetic Acid Benzoic Acid Derivatives organic-chemistry.org

Post-Cyclization Derivatization Strategies

Once the core quinoline ring system is assembled, subsequent modifications are often required to install the desired functional groups and build molecular diversity. These post-cyclization strategies are essential for creating analogs of this compound.

A common and fundamental post-cyclization step is the conversion of a quinoline ester to its corresponding carboxylic acid via hydrolysis. This reaction is typically the final step in a synthetic sequence after the ester group has served its purpose, often as a directing or solubilizing group. The hydrolysis can be carried out under either acidic or basic conditions. youtube.com

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.comrsc.org A tetrahedral intermediate is formed, followed by proton transfer and elimination of an alcohol molecule to yield the carboxylic acid. youtube.com Conversely, base-catalyzed hydrolysis, often termed saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. youtube.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for the peripheral diversification of the quinoline scaffold, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These methods have become indispensable in modern organic synthesis for creating complex molecular architectures from simpler, halogenated precursors. ias.ac.in

The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide using a palladium catalyst, is frequently employed. For example, bromo-substituted quinoline carboxylic acids can be coupled with various phenylboronic acids to introduce aryl groups at specific positions on the quinoline ring. tandfonline.com This strategy was successfully used in the synthesis of 6-phenyl-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. tandfonline.com

Similarly, Sonogashira coupling allows for the introduction of alkyne fragments, while other metals like nickel and copper can also catalyze a wide range of cross-coupling transformations. ias.ac.inrsc.org Nickel catalysis, for instance, is effective for forming C-C bonds between aryl boronic acids and N-acyliminium precursors derived from quinolines. rsc.org These reactions are valued for their functional group tolerance and ability to proceed under mild conditions, making them highly suitable for the late-stage functionalization of complex molecules. rsc.orgorganic-chemistry.org

Table 2: Examples of Cross-Coupling Reactions on Quinolines

Quinoline Substrate Coupling Partner Catalyst System Reaction Type Product Type Ref
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Phenylboronic acids Palladium-based Suzuki Coupling 6-Aryl-quinoline derivatives tandfonline.com
Quinoline N-acyliminium precursors Aryl boronic acids Ni(0) catalyst C-C Coupling Arylated quinolines rsc.org
o-Bromoanilines Cyclopropanols Palladium-based C-C Coupling Substituted quinolines ias.ac.in

Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into the synthesis of quinolines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.gov These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

One key strategy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most or all of the starting material atoms. researchgate.net This enhances atom economy and reduces the number of synthetic steps and purification processes. The Doebner reaction, a three-component synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, exemplifies this approach. nih.gov

The use of environmentally benign solvents, particularly water, is another cornerstone of green quinoline synthesis. nih.govrsc.org For example, a one-pot method for synthesizing quinoline-4-carboxylic acids from isatin and enaminones proceeds in water, eliminating the need for volatile organic solvents. rsc.org Furthermore, developing catalyst-free reaction conditions or using recyclable, non-toxic catalysts aligns with green chemistry goals. researchgate.net Microwave-assisted synthesis has also emerged as a sustainable technique, often leading to significantly reduced reaction times and improved yields. nih.gov These sustainable protocols offer not only environmental benefits but also potential advantages in terms of cost and safety. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Methylquinoline 6 Carboxylic Acid Derivatives

Reaction Profiles and Selectivity under Various Conditions

The quinoline (B57606) ring system and its derivatives can undergo various reactions, including nucleophilic substitution, electrophilic substitution, and reactions involving the carboxylic acid group. The conditions under which these reactions are performed play a crucial role in determining the outcome and selectivity.

Generally, carboxylic acids can be converted into a range of derivatives such as esters, amides, and acid chlorides. khanacademy.org For instance, the Fischer esterification, an acid-catalyzed reaction with an alcohol, can convert the carboxylic acid group into an ester. openstax.org The need for an excess of the alcohol as a solvent, however, often limits this method to the synthesis of methyl, ethyl, propyl, and butyl esters. openstax.org

Amide formation from carboxylic acids and amines is often challenging directly because amines, being basic, can deprotonate the carboxylic acid to form an unreactive carboxylate anion. openstax.org To overcome this, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed. The carboxylic acid adds to the DCC, forming a good leaving group, which is then displaced by the amine. openstax.org

Acid chlorides can be synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂). openstax.org This reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is converted into a superior leaving group. openstax.org

In the context of quinoline-3-carboxylic acids, modifications can lead to compounds with specific biological activities. For example, the synthesis of 2-styrylquinoline-3-carboxylate derivatives has been reported as a step toward developing antiproliferative agents. nih.gov The subsequent hydrolysis of the ester group to the carboxylic acid was found to enhance selectivity for cancer cells. nih.gov This highlights how reaction conditions (in this case, hydrolysis) can be tuned to achieve a desired chemical and, consequently, biological profile.

Table 1: Reaction Profiles of Carboxylic Acid Derivatives

Reaction TypeReagentsProductKey Conditions
Fischer EsterificationAlcohol, Acid CatalystEsterExcess alcohol, reversible openstax.org
Amide FormationAmine, DCCAmideDCC as an activating agent openstax.org
Acid Chloride FormationThionyl chloride (SOCl₂)Acid Chloride--- openstax.org
HydrolysisWaterCarboxylic AcidCan be acid or base catalyzed

Influence of Substituent Effects on Reaction Outcomes

Substituents on the quinoline ring significantly influence the reactivity of the molecule. These effects can be broadly categorized as electronic (electron-donating or electron-withdrawing) and steric.

Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution more difficult but can stabilize a negative charge on the carboxylate anion, thereby increasing the acidity of the carboxylic acid. libretexts.org Conversely, electron-donating groups, like amino (-NH₂) or methoxy (B1213986) (-OCH₃), increase the ring's electron density, facilitating electrophilic substitution and decreasing acidity. libretexts.org

For instance, in the synthesis of 2-amino-7-bromo-6-methoxyquinoline-3-carboxylic acid, the methoxy group acts as an electron-donating group, while the bromo group is electron-withdrawing. tandfonline.com The position of these substituents is critical. In some reactions, a bromine atom at the 6 or 7-position of a quinoline ring has been shown to be more easily replaced than one at the 8-position. tandfonline.com

The methyl group at the 3-position of the title compound is generally considered an electron-donating group, which can influence the reactivity of both the quinoline ring and the carboxylic acid. The presence of a halogen, such as bromine, at the 8-position, as in 8-bromo-6-methylquinoline-3-carboxylic acid, introduces an electron-withdrawing group that can impact reaction outcomes. sigmaaldrich.com

In studies involving 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives, the nature of the substituent at the N-1 position was found to be essential for enhancing certain biological activities. mdpi.com This underscores the principle that even substituents not directly on the main quinoline ring can have a profound effect on the molecule's properties.

Table 2: Influence of Substituents on Acidity of Benzoic Acid Analogs

SubstituentpKaEffect on AcidityClassification
-NO₂3.4IncreasesElectron-withdrawing libretexts.org
-Cl3.99IncreasesElectron-withdrawing libretexts.org
-H4.20Reference---
-CH₃4.37DecreasesElectron-donating
-OCH₃4.47DecreasesElectron-donating
-NH₂4.92DecreasesElectron-donating

This table illustrates general substituent effects on the acidity of a benzoic acid, which can be extrapolated to understand the behavior of substituted quinoline-carboxylic acids.

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of 3-methylquinoline-6-carboxylic acid and its derivatives is also governed by a complex network of non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular).

A key intramolecular interaction in many quinolone carboxylic acids is the hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the quinoline ring or a nearby carbonyl oxygen. mdpi.com This interaction can lead to the formation of a quasi-ring structure, which imparts conformational rigidity and stability. mdpi.com

Intermolecular interactions are crucial in the solid state and in solution. Hydrogen bonding between the carboxylic acid groups of two molecules can lead to the formation of dimers. stevens.edu These dimer formations are a common feature of carboxylic acids and are driven by the strong attraction between the hydrogen bond donor (-OH) and acceptor (C=O) groups. stevens.edu

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-Methylquinoline-6-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring, the methyl group protons, and the acidic proton of the carboxylic acid. The acidic proton of the carboxyl group is characteristically observed as a broad singlet at a very downfield chemical shift, typically in the 10-12 ppm region or higher, due to strong deshielding and hydrogen bonding. libretexts.orglibretexts.org Protons on the quinoline core appear in the aromatic region (approximately 7.0-9.0 ppm), with their specific shifts and coupling patterns dictated by the positions of the methyl and carboxylic acid substituents. The methyl group protons would appear as a sharp singlet further upfield, generally around 2.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and typically resonates in the 165-180 ppm range. libretexts.org The carbons of the aromatic quinoline ring produce a series of signals between approximately 120 ppm and 150 ppm. The carbon of the methyl group is expected to appear at the upfield end of the spectrum, usually around 15-20 ppm.

The combined data from both ¹H and ¹³C NMR allows for the unambiguous assignment of the compound's constitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)C3~2.5 (singlet)~18
Carboxylic Acid (COOH)C6>12 (broad singlet)~168
Aromatic (CH)C2~8.8~150
C4~8.0~137
C5~8.6~129
C7~8.2~130
C8~7.8~122
Aromatic (Quaternary C)C3-~135
C6-~132
C4a-~128
C8a-~147

Advanced Mass Spectrometry Methods (HRMS, LC-MS/MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound (C₁₁H₉NO₂). The calculated monoisotopic mass of this compound is approximately 187.0633 Da. nih.gov HRMS can distinguish this value from other combinations of atoms having the same nominal mass, thereby providing unequivocal confirmation of the molecular formula.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. LC-MS/MS is used to assess purity and to gain further structural information through controlled fragmentation of the molecule. For carboxylic acids, analysis is often performed in negative ionization mode, detecting the deprotonated molecule [M-H]⁻. researchgate.net In positive mode, the protonated molecule [M+H]⁺ is observed. Subsequent fragmentation (MS/MS) of this parent ion would likely yield characteristic product ions resulting from the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or the entire carboxyl group (COOH). libretexts.orgnih.gov This fragmentation pattern serves as a structural fingerprint for the molecule.

Table 2: Molecular Mass and Predicted HRMS Fragments for this compound

ParameterValue
Molecular FormulaC₁₁H₉NO₂
Average Molecular Weight187.19 g/mol
Monoisotopic Mass187.0633 Da
Primary Ion (ESI+)[M+H]⁺ = 188.0706 m/z
Primary Ion (ESI-)[M-H]⁻ = 186.0561 m/z
Predicted Fragment (loss of COOH)[M-COOH+H]⁺ = 143.0735 m/z
Predicted Fragment (loss of H₂O)[M-H₂O+H]⁺ = 170.0651 m/z

Vibrational and Electronic Spectroscopy (FTIR, UV-Vis) for Functional Group and Electronic Structure Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For this compound, the spectrum is dominated by features of the carboxylic acid and the aromatic ring. Key absorptions include a very broad O-H stretching band from 2500–3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com A strong C=O (carbonyl) stretching absorption appears around 1700–1730 cm⁻¹. spectroscopyonline.com Additional significant peaks correspond to aromatic C=C and C=N stretching vibrations within the quinoline ring, C-O stretching, and O-H bending. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like the quinoline ring in this compound are strong chromophores. Quinoline derivatives typically exhibit multiple strong absorption bands resulting from π→π* electronic transitions. researchgate.net The exact positions and intensities of the absorption maxima (λmax) are influenced by the substitution pattern on the ring, but generally fall within the 250-350 nm range. While carboxylic acids themselves have a weak absorption around 210 nm, the spectrum of this compound is dominated by the extended conjugated system of the quinoline core. libretexts.org

Table 3: Expected Spectroscopic Features for this compound

Spectroscopy TypeExpected FeatureApproximate PositionAssignment
FTIRBroad Stretch2500-3300 cm⁻¹O-H stretch (Carboxylic Acid Dimer)
Strong Stretch1700-1730 cm⁻¹C=O stretch (Carboxylic Acid)
Medium-Strong Stretches1500-1650 cm⁻¹Aromatic C=C and C=N stretches
Medium Stretch1210-1320 cm⁻¹C-O stretch
UV-VisAbsorption Maxima (λmax)~250-280 nmπ→π* transition
Absorption Maxima (λmax)~300-330 nmπ→π* transition

X-ray Diffraction for Crystalline Structure Elucidation

X-ray diffraction analysis, particularly on a single crystal, is the definitive method for determining the three-dimensional atomic structure of a solid-state compound. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry and stereochemistry.

Chromatographic Separation and Quantification Methodologies (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential techniques for separating, quantifying, and assessing the purity of this compound. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For an aromatic carboxylic acid like this compound, a reversed-phase (RP) method is typically employed. nih.gov In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To achieve good peak shape and reproducible retention times for an acidic compound, the pH of the mobile phase is usually controlled by adding a small amount of an acid, such as formic acid or acetic acid. sielc.com This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the nonpolar column. nih.gov UPLC, which uses smaller stationary phase particles, offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov Detection is typically performed using a UV detector, taking advantage of the strong chromophore of the quinoline ring system. sielc.com

Table 4: Typical HPLC/UPLC Parameters for Analysis of this compound

ParameterTypical Condition
TechniqueReversed-Phase HPLC or UPLC
Stationary Phase (Column)C18 (Octadecyl-silica), 2-5 µm particle size
Mobile PhaseGradient of Acetonitrile and Water
Mobile Phase Modifier0.1% Formic Acid or Acetic Acid
DetectionUV Absorbance at ~254 nm or ~320 nm
Flow Rate0.2-1.0 mL/min
TemperatureAmbient or controlled (e.g., 30-40 °C)

Computational Chemistry and Theoretical Explorations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By applying DFT, typically with a basis set like B3LYP/6-31+G(d,p), the optimized geometry and various electronic properties of 3-Methylquinoline-6-carboxylic acid can be determined. scirp.orgnih.gov These calculations are foundational for understanding the molecule's intrinsic characteristics.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining a molecule's chemical reactivity and kinetic stability. rsc.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), indicates the molecule's propensity to undergo electronic transitions.

For aromatic systems like quinoline (B57606), the HOMO is typically a π-orbital distributed across the fused ring system, while the LUMO is a π* anti-bonding orbital. In this compound, the HOMO is expected to have significant electron density on the quinoline ring system, while the LUMO would also be delocalized across this aromatic core. rsc.org The presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group would modulate the energy levels of these orbitals.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. rsc.org Based on calculations for the parent quinoline molecule (ΔE ≈ 4.83 eV), the substituents on this compound would be expected to slightly alter this value. scirp.org Electron-withdrawing groups, in particular, can lower the energy gap and increase chemical reactivity. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies (Theoretical) This table presents theoretical values for quinoline as a baseline to infer the properties of this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
Quinoline-6.646-1.8164.83 scirp.orgscirp.org

Note: Data is for the parent quinoline molecule, calculated at the DFT/B3LYP/6–31+G(d,p) level. The values for this compound would be influenced by its specific substituents.

Computational methods can predict various spectroscopic data, including vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which are essential for molecular characterization.

Vibrational Analysis: DFT calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies. For this compound, characteristic frequencies would include C=O stretching from the carboxylic acid group, C-H stretching from the methyl group and aromatic rings, and C=C/C=N stretching within the quinoline core. arabjchem.org Comparing calculated spectra with experimental data helps confirm the molecular structure. mdpi.com

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.org For this compound, distinct signals would be predicted for the methyl protons, the carboxylic acid proton, and the various protons on the quinoline ring. The ¹³C NMR would show characteristic peaks for the carboxyl carbon (typically ~165-185 ppm) and the carbons of the quinoline ring. rsc.org

Conformational Analysis and Stability Profiling

The primary source of conformational variability in this compound is the orientation of the carboxylic acid group relative to the quinoline ring. The C-C single bond between the carboxyl group and the quinoline ring allows for rotation. The two primary planar conformations are syn and anti, referring to the orientation of the carbonyl oxygen and the hydroxyl hydrogen.

Generally, the syn conformation, where the hydroxyl hydrogen is oriented toward the carbonyl oxygen, is significantly more stable due to the formation of an intramolecular hydrogen bond. This stability can be quantified by computational potential energy surface scans, which map the energy of the molecule as the dihedral angle of the carboxyl group is rotated. Studies on simpler carboxylic acids confirm the energetic preference for the syn conformer.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can elucidate potential reaction pathways for this compound. For instance, the mechanism of esterification or amidation reactions involving the carboxylic acid group can be studied. Computational chemists can model the reactants, intermediate structures, and products, and crucially, identify the transition state—the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed mechanism can be assessed. Various synthetic routes for quinoline derivatives, such as the Doebner-von Miller or Friedlander synthesis, have been analyzed computationally to understand their mechanisms. rsc.org Similar approaches could be applied to reactions involving the functional groups of this compound.

Quantitative Structure-Reactivity Relationships Through Computational Modeling

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov These models use computationally derived descriptors to predict the properties of new, untested molecules.

For a series of substituted quinoline carboxylic acids, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate of a reaction or its pKa value. Descriptors used in such a model could include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once a statistically robust model is built and validated, it can be used to predict the reactivity of this compound based on its calculated descriptors, providing valuable insights before undertaking experimental synthesis and testing. researchgate.netmdpi.com

Emerging Research Themes and Future Perspectives for 3 Methylquinoline 6 Carboxylic Acid

Development of Sustainable Synthetic Routes for Quinoline-6-carboxylic Acids

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.nettandfonline.com However, these methods often necessitate harsh reaction conditions, the use of hazardous reagents, and can generate significant chemical waste, making them less aligned with the modern principles of green chemistry. tandfonline.comnih.gov Consequently, a major thrust in current research is the development of more sustainable and environmentally benign synthetic routes for quinoline-6-carboxylic acids.

The shift towards greener methodologies has seen the exploration of various strategies aimed at minimizing environmental impact. bohrium.comresearchgate.net These include the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.nettandfonline.com One-pot, multicomponent reactions are also gaining prominence as they offer a more efficient and atom-economical approach to constructing the quinoline scaffold. tandfonline.comresearchgate.net

A key area of innovation lies in the development and application of novel catalysts. Researchers are increasingly favoring heterogeneous catalysts, such as zeolites and metal oxides, which can be easily recovered and reused, thereby reducing waste and cost. rsc.orgacs.org Furthermore, the use of biodegradable and less toxic solvents, with a particular emphasis on water, is a critical aspect of these sustainable synthetic strategies. tandfonline.combohrium.com The development of catalyst-free reaction conditions represents the ultimate goal in green synthesis, and some progress has been made in this area for certain quinoline derivatives. researchgate.net

While these green approaches have been successfully applied to a range of quinoline derivatives, their specific application to the synthesis of 3-Methylquinoline-6-carboxylic acid remains an area ripe for exploration. The classic Pfitzinger condensation reaction is a known route to quinoline-4-carboxylic acids and has been adapted for the synthesis of analogs with a C3 methyl substituent. nih.gov Future research will likely focus on adapting and optimizing these emerging sustainable techniques for the efficient and eco-friendly production of this compound and its derivatives.

Table 1: Comparison of Traditional and Green Synthetic Approaches for Quinoline Derivatives

FeatureTraditional Synthesis (e.g., Skraup, Friedländer)Green Synthesis Approaches
Reaction Conditions High temperatures, harsh acids/basesMilder conditions, alternative energy sources (microwaves)
Solvents Often hazardous organic solventsGreen solvents (e.g., water, ethanol), solvent-free conditions
Catalysts Homogeneous catalysts, often toxic or difficult to removeHeterogeneous, recyclable catalysts (e.g., zeolites), biocatalysts
Efficiency Often multi-step, lower atom economyOne-pot, multicomponent reactions, higher atom economy
Waste Generation Significant byproduct and solvent wasteMinimized waste, alignment with green chemistry principles

Innovations in In Situ Spectroscopic Characterization and Reaction Monitoring

A deeper understanding of reaction mechanisms is paramount for the optimization of synthetic processes, leading to improved yields, selectivity, and safety. In this context, in situ spectroscopic techniques have emerged as powerful tools for real-time monitoring of chemical reactions. These methods allow researchers to observe the formation of intermediates, track the consumption of reactants, and identify the formation of byproducts as the reaction progresses.

For the synthesis of quinolines, in situ Fourier Transform Infrared (FTIR) spectroscopy has been successfully employed to investigate reaction mechanisms. rsc.orgresearchgate.net For instance, studies on the reaction of aniline (B41778) and propanol (B110389) over zeolite catalysts have utilized in situ FTIR to identify key intermediates and elucidate the catalytic cycle. rsc.org This level of insight is invaluable for optimizing catalyst design and reaction conditions to favor the formation of the desired quinoline products. rsc.org

The application of such in situ spectroscopic methods to the synthesis of this compound would provide a wealth of information. By monitoring the reaction in real-time, it would be possible to gain a detailed understanding of the reaction kinetics and the influence of various parameters, such as temperature, catalyst, and reactant concentrations. This knowledge would be instrumental in developing more efficient and robust synthetic protocols. Future research will likely see the expanded use of a suite of in situ techniques, including Raman spectroscopy and Nuclear Magnetic Resonance (NMR), to provide a more comprehensive picture of the reaction landscape for quinoline-6-carboxylic acid synthesis.

Deepening Theoretical Understanding through Advanced Computational Frameworks

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can be difficult or impossible to obtain through experimental methods alone. nih.gov Advanced computational frameworks, such as Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.net

In the realm of quinoline chemistry, computational studies have been used to elucidate the physicochemical properties of various derivatives. nih.gov For example, DFT calculations have been employed to study the corrosion inhibition properties of quinoline derivatives on mild steel, providing insights into the relationship between molecular structure and inhibition efficiency. researchgate.net These studies can predict key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity of a molecule. researchgate.net

For this compound, the application of these advanced computational frameworks holds significant promise. DFT calculations could be used to:

Predict its geometric and electronic properties.

Simulate its spectroscopic signatures (e.g., IR, NMR spectra) to aid in its characterization.

Investigate its reactivity and predict the most likely sites for electrophilic or nucleophilic attack.

Explore its potential interactions with biological targets or material surfaces.

By providing a detailed theoretical understanding of this compound, computational studies can guide future experimental work, accelerating the discovery of new applications and the development of more efficient synthetic routes.

Expanding the Scope of Functional Materials Applications

Quinoline and its derivatives are not only important in medicinal chemistry but also possess properties that make them attractive for a range of functional material applications. mdpi.comacs.org The quinoline scaffold can be found in compounds used as corrosion inhibitors, fluorescent probes, and components of organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

The carboxylic acid functional group in this compound opens up a variety of possibilities for its incorporation into functional materials. This group can act as an anchor to bind the molecule to metal surfaces, suggesting potential applications in corrosion inhibition or as a surface modifier for nanoparticles. Furthermore, the quinoline ring system is known to exhibit fluorescence, and the introduction of different substituents can tune its photophysical properties. mdpi.com This suggests that this compound and its derivatives could be explored as fluorescent sensors for the detection of metal ions or other analytes. mdpi.com

Recent research has highlighted the potential of quinoline-6-carboxylic acid derivatives as potent ectonucleotidase inhibitors, which could have implications for cancer therapy. researchgate.net While this is a biomedical application, the interaction with cell membranes also points to the potential for designing related molecules for applications in biomaterials or as probes for biological imaging.

The future of this compound in functional materials will depend on a systematic investigation of its physical and chemical properties. By exploring its photophysical characteristics, its ability to coordinate with metals, and its self-assembly behavior, researchers can unlock new and exciting applications for this versatile molecule.

Table 2: Potential Functional Material Applications of Quinoline-6-Carboxylic Acid Derivatives

Application AreaRelevant Properties of Quinoline-6-Carboxylic Acid MoietyPotential Role of this compound
Corrosion Inhibition Ability to adsorb onto metal surfaces, formation of protective films. researchgate.netThe carboxylic acid group can act as an anchoring group to the metal surface.
Fluorescent Sensors Intrinsic fluorescence of the quinoline ring, potential for ion chelation. mdpi.comThe molecule could be designed as a selective fluorescent probe for specific metal ions.
Organic Electronics π-conjugated system, potential for charge transport.Could be explored as a building block for organic semiconductors or emitters in OLEDs.
Biomaterials Biocompatibility of certain derivatives, ability to interact with biological systems. researchgate.netCould be functionalized and incorporated into scaffolds for tissue engineering or as drug delivery vehicles.

Q & A

Q. Methodological Considerations :

  • Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
  • Intermediate characterization via TLC or HPLC ensures reaction progress monitoring .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

  • NMR spectroscopy :
    • ¹H NMR : Identifies methyl (δ 2.5–3.0 ppm) and carboxylic proton signals (broad, δ 10–12 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–175 ppm) and aromatic carbons .
  • FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and quinoline ring vibrations (1600–1450 cm⁻¹) .
  • Mass spectrometry (EI/ESI) : Molecular ion peak at m/z 187.19 (C₁₁H₉NO₂) with fragmentation patterns confirming methyl and carboxyl groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

What are the common chemical transformations observed in this compound under different reaction conditions?

Basic Research Question

  • Oxidation : Carboxylic acid stability under strong oxidants (e.g., KMnO₄) may yield decarboxylated products or hydroxylated derivatives .
  • Reduction : NaBH₄ or LiAlH₄ reduces the carboxylic acid to alcohol, but the quinoline ring remains intact .
  • Substitution : Electrophilic substitution (e.g., nitration) occurs at the 5- or 8-position due to the electron-withdrawing carboxyl group .

Q. Experimental Design :

  • Control temperature (0–80°C) and solvent polarity (DMF for nucleophilic substitutions, DCM for electrophilic reactions) .

How can researchers optimize the synthetic yield of this compound while maintaining purity?

Advanced Research Question
Optimization Strategies :

  • Continuous flow reactors : Enhance heat/mass transfer for cyclization steps, reducing side products .
  • Green chemistry : Solvent-free conditions or ionic liquids improve atom economy and reduce waste .
  • Catalyst screening : Test Pd/C or Fe³⁺ catalysts for carboxylation steps to improve regioselectivity .

Q. Data-Driven Adjustments :

  • Use DoE (Design of Experiments) to balance reaction time, temperature, and reagent stoichiometry .

What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Advanced Research Question
Key Issues :

  • Variability in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from off-target interactions or assay conditions .

Q. Resolution Strategies :

  • Multi-target profiling : Use proteomics or transcriptomics to identify secondary targets .
  • Structural analogs : Compare activities of methyl vs. ethyl substituents to isolate structure-activity relationships .
  • Standardized assays : Control pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .

What computational approaches are employed to predict the reactivity and stability of this compound in complex reactions?

Advanced Research Question

  • DFT calculations : Model electronic effects of the carboxyl group on quinoline ring reactivity (e.g., Fukui indices for electrophilic sites) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .
  • MD simulations : Assess stability in aqueous vs. lipid environments for drug delivery applications .

Q. Validation :

  • Correlate computational predictions with experimental kinetic data (e.g., reaction rates or inhibition constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.